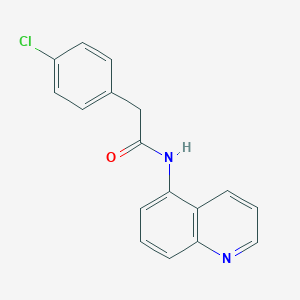
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide, also known as CQAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. CQAA is a synthetic compound that belongs to the family of quinoline derivatives and has a molecular weight of 342.8 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has been found to exert a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of inflammation, and to possess anticonvulsant activity in animal models of epilepsy. 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its chemical structure can be modified to optimize its biological activity. However, there are also limitations to its use. For example, 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide. One area of interest is the development of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the elucidation of the mechanism of action of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide in animal models and humans.
Métodos De Síntesis
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-quinolinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has also been found to possess significant antitumor activity against various cancer cell lines.
Propiedades
Nombre del producto |
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide |
|---|---|
Fórmula molecular |
C17H13ClN2O |
Peso molecular |
296.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C17H13ClN2O/c18-13-8-6-12(7-9-13)11-17(21)20-16-5-1-4-15-14(16)3-2-10-19-15/h1-10H,11H2,(H,20,21) |
Clave InChI |
QZLVJGSLUVXXIX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CC=C(C=C3)Cl |
Solubilidad |
3.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)



![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)
![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)
![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)

